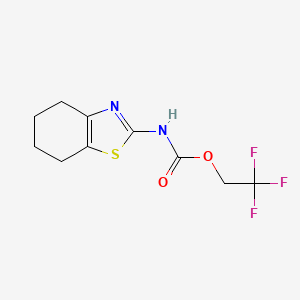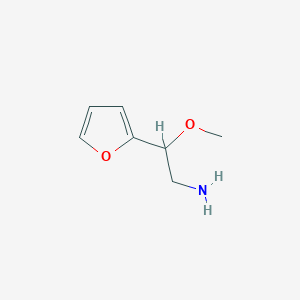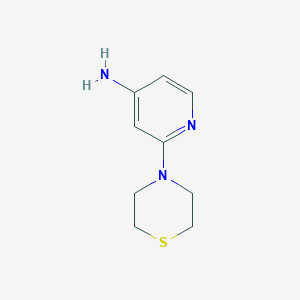
2-Amino-1-(1-Methylindolin-5-yl)ethanol
Übersicht
Beschreibung
“2-Amino-1-(1-methylindolin-5-yl)ethanol” is a compound that contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is present in many important biological molecules. The compound also contains an ethanolamine group (2-aminoethanol), which is a colorless, viscous liquid with an odor reminiscent of ammonia .
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, wie zum Beispiel “2-Amino-1-(1-Methylindolin-5-yl)ethanol”, wurden auf ihre antiviralen Eigenschaften untersucht. Diese Verbindungen haben eine hemmende Wirkung gegen verschiedene Viren gezeigt, darunter Influenza A und Coxsackie B4-Virus. Der Indolkern ist in der Lage, mit hoher Affinität an mehrere Rezeptoren zu binden, was bei der Entwicklung neuer antiviraler Wirkstoffe von Vorteil ist .
Entzündungshemmende Aktivität
Das Indolgerüst ist in vielen synthetischen Arzneimittelmolekülen vorhanden, die entzündungshemmende Wirkungen zeigen. Durch die Modulation entzündungsfördernder Signalwege können Indolderivate zur Behandlung von Entzündungszuständen eingesetzt werden. Forschungen zu den spezifischen Anwendungen von “this compound” in diesem Bereich könnten zu neuen therapeutischen Optionen führen .
Antitumoraktivität
Indolderivate wurden auf ihr Potenzial in der Krebstherapie untersucht. Einige Verbindungen haben eine starke Zytotoxizität gegen verschiedene menschliche Krebszelllinien gezeigt, was darauf hindeutet, dass “this compound” vielversprechend für die weitere Entwicklung als Antitumormittel sein könnte. Seine Wirksamkeit gegen Kolon-, Prostata- und Lungenkrebszelllinien könnte besonders bemerkenswert sein .
Antioxidative Aktivität
Die antioxidativen Eigenschaften von Indolderivaten sind aufgrund ihrer Fähigkeit, freie Radikale abzufangen, von Interesse. Diese Aktivität ist entscheidend, um oxidativen Stress zu verhindern, der an zahlreichen Krankheiten beteiligt ist. “this compound” könnte zur Entwicklung neuer Antioxidantien beitragen .
Neuroprotektive Aktivität
Indolderivate wurden als Acetylcholinesterase (AChE)-Inhibitoren entwickelt, die zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer eingesetzt werden. “this compound” könnte möglicherweise AChE hemmen und einen therapeutischen Nutzen bei der Behandlung von kognitiven Beeinträchtigungen im Zusammenhang mit Neurodegeneration bieten .
Antibakterielle Aktivität
Die antibakteriellen Wirkungen von Indolderivaten sind gut dokumentiert, mit Anwendungen gegen ein breites Spektrum von Mikroorganismen. “this compound” könnte bei der Entwicklung neuer antibakterieller Wirkstoffe zur Bekämpfung resistenter Bakterienstämme und anderer Krankheitserreger eingesetzt werden .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 2-amino-1-(1-methylindolin-5-yl)ethanol, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways.
Result of Action
The broad spectrum of biological activities associated with indole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
2-Amino-1-(1-methylindolin-5-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the compound’s ability to interact with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, the binding interactions of this compound with specific proteins can modulate their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular behavior and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to have a dose-dependent effect on cellular and metabolic processes . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in specific tissues can impact its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and its effects on cellular processes.
Eigenschaften
IUPAC Name |
2-amino-1-(1-methyl-2,3-dihydroindol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6,11,14H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKJAXTUURKFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)



![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)

![[2-Amino-1-(2-methylphenyl)propyl]dimethylamine](/img/structure/B1444960.png)

![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)
![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)